An In-Depth Technical Guide to 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde: A Privileged Scaffold for Drug Discovery
An In-Depth Technical Guide to 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran ring system is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, prized for its favorable physicochemical properties and synthetic tractability. This technical guide provides a comprehensive overview of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, a key building block for the synthesis of novel therapeutics. While specific experimental data for this compound is not extensively published, this guide, grounded in established chemical principles and data from closely related analogs, will detail its chemical structure, plausible synthetic routes, predicted spectroscopic and physical properties, and potential applications in medicinal chemistry. This document serves as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics.
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its saturated, non-planar structure can improve solubility, metabolic stability, and cell permeability, while also providing a three-dimensional framework for precise substituent orientation to optimize target binding. The 4-aryl-4-formyl-tetrahydropyran substructure, in particular, offers a synthetically versatile handle for the elaboration into a diverse range of pharmacologically active compounds, including potential anticancer agents and central nervous system therapeutics[1][2][3]. The subject of this guide, 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, combines the benefits of the THP core with the electronic and steric properties of the 3-methoxyphenyl group, making it an attractive starting point for novel drug discovery programs.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde is characterized by a central tetrahydropyran ring with a 3-methoxyphenyl group and a carboxaldehyde group attached to the C4 position.
Caption: Chemical structure of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.27 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| Boiling Point | Estimated to be >250 °C at 760 mmHg |
| Melting Point | Not available |
Proposed Synthesis and Reactivity
A plausible and efficient synthesis of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde can be envisioned in a two-step sequence starting from commercially available 3-methoxyphenylacetonitrile and bis(2-chloroethyl) ether.
Caption: Proposed synthetic workflow for 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.
Step 1: Synthesis of 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
The first step involves the alkylation of 3-methoxyphenylacetonitrile with bis(2-chloroethyl) ether. The acidic proton alpha to the nitrile group can be deprotonated by a strong base like sodium hydride (NaH) to form a resonance-stabilized carbanion. This nucleophile then undergoes a double SN2 reaction with bis(2-chloroethyl) ether to form the tetrahydropyran ring.
Experimental Protocol:
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To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of 3-methoxyphenylacetonitrile (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
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Allow the reaction mixture to stir at room temperature for 1 hour.
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Add bis(2-chloroethyl) ether (1.1 eq.) dropwise to the reaction mixture.
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Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature and quench carefully with ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.
Step 2: Reduction of the Nitrile to the Aldehyde
The selective reduction of the nitrile to the corresponding aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures. DIBAL-H is a bulky reducing agent that adds a single hydride to the nitrile, forming an imine-aluminum complex. This intermediate is stable at low temperatures and upon aqueous workup, hydrolyzes to the desired aldehyde[4]. An alternative method is the Stephen aldehyde synthesis, which employs tin(II) chloride and hydrochloric acid[5][6][7].
Experimental Protocol (DIBAL-H Reduction):
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Dissolve 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq.) in anhydrous toluene under an inert atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add a solution of DIBAL-H (1.2 eq., typically 1.0 M in toluene or hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
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Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde.
Reactivity of the Aldehyde
The aldehyde functional group in the target molecule is a versatile handle for a variety of chemical transformations. It can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard, organolithium), Wittig reactions to form alkenes, and reductive amination to introduce amine functionalities. The presence of a quaternary carbon adjacent to the aldehyde may introduce some steric hindrance, potentially influencing the reactivity compared to unhindered aldehydes[8][9][10].
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.5-10.0 ppm. - Aromatic protons of the 3-methoxyphenyl group in the range of δ 6.8-7.3 ppm. - Methoxy protons (OCH₃) singlet around δ 3.8 ppm. - Tetrahydropyran methylene protons as multiplets in the range of δ 1.5-4.0 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon (CHO) signal around δ 200-205 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methoxy carbon (OCH₃) signal around δ 55 ppm. - Quaternary carbon (C4) signal. - Tetrahydropyran methylene carbons in the range of δ 25-70 ppm. |
| IR (Infrared) | - Strong C=O stretch for the aldehyde at approximately 1720-1740 cm⁻¹. - C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹. - C-O-C stretch of the ether in the tetrahydropyran ring and the methoxy group around 1050-1150 cm⁻¹. - Aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹. |
| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z = 220. - Characteristic fragmentation patterns including loss of the formyl group (-CHO), and cleavage of the tetrahydropyran ring. |
Applications in Drug Discovery and Medicinal Chemistry
The 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde scaffold holds significant potential as a starting material for the synthesis of novel therapeutic agents. The tetrahydropyran core is a well-established bioisostere for various functional groups and can impart favorable pharmacokinetic properties. The aldehyde functionality allows for the introduction of diverse pharmacophores to target a wide range of biological targets.
Caption: Potential role of a 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde derivative in modulating a signaling pathway.
Derivatives of tetrahydropyran have shown a broad spectrum of biological activities, including but not limited to:
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Anticancer Agents: The tetrahydropyran scaffold is present in numerous natural products with potent anticancer activity. Synthetic derivatives can be designed to inhibit key oncogenic targets such as kinases or protein-protein interactions[1].
-
CNS-Active Compounds: The ability of the tetrahydropyran ring to improve blood-brain barrier penetration makes it a valuable component in the design of drugs targeting the central nervous system, such as antagonists for the histamine H3 receptor[2][3].
-
Antiviral and Antimicrobial Agents: The structural diversity that can be generated from the aldehyde handle allows for the exploration of novel antiviral and antimicrobial agents.
The 3-methoxyphenyl substituent can engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions, and its metabolic profile is generally well-understood.
Conclusion
4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Although detailed experimental data for this specific compound is sparse in the public domain, this technical guide has provided a robust framework for its synthesis, characterization, and potential applications based on sound chemical principles and data from analogous structures. The synthetic routes outlined are practical and scalable, and the predicted properties offer a solid foundation for further research. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the exploration of privileged scaffolds such as this will undoubtedly play a crucial role in the development of the next generation of medicines.
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